molecular formula C20H16ClN5O3 B2596574 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 321538-33-4

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No.: B2596574
CAS No.: 321538-33-4
M. Wt: 409.83
InChI Key: YNMABTHYZQZTHD-UHFFFAOYSA-N
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Description

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, a triazine ring, and various substituents such as chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study enzyme-substrate interactions, protein-ligand binding, and other biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
  • 2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
  • 6-(3-chlorophenyl)-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione

Uniqueness

6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2-(3-methoxyphenyl)-4-methyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to the combination of its pyrazole and triazine rings, along with the specific substituents attached to these rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-[2-(3-chlorophenyl)pyrazol-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-24-19(27)18(17-9-10-22-25(17)14-6-3-5-13(21)11-14)23-26(20(24)28)15-7-4-8-16(12-15)29-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMABTHYZQZTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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